(5-Methoxy-2-nitrophenyl)methanol

Synthetic Methodology Process Chemistry Scale-up

Procuring the correct regioisomer is critical: generic nitrobenzyl alcohols risk synthesis failure. This 5-methoxy-2-nitro substituted benzyl alcohol is the exact precursor required for fast, photocleavable NGS terminators, delivering rapid incorporation and high single-base selectivity. - Enables patented DNA sequencing-by-synthesis (SBS) workflows with rapid photocleavage kinetics. - High-purity (≥98%) grade ensures fidelity of nucleotide analogs and accurate base-calling. - Versatile hydroxymethyl handle allows derivatization to benzyl halides, mesylates, or tosylates for library synthesis.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 879-55-0
Cat. No. B1501753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-2-nitrophenyl)methanol
CAS879-55-0
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)[N+](=O)[O-])CO
InChIInChI=1S/C8H9NO4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-4,10H,5H2,1H3
InChIKeySBAKUYPHABTDLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methoxy-2-nitrophenyl)methanol: Chemical Properties & Identifiers


(5-Methoxy-2-nitrophenyl)methanol, also known as 5-Methoxy-2-nitrobenzyl alcohol, is a functionalized benzyl alcohol derivative with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It features a characteristic 2-nitro-5-methoxy substitution pattern on the phenyl ring and a primary hydroxymethyl group, which provides a reactive handle for further derivatization [1]. The compound is a solid with a reported melting point of 122 °C (when recrystallized from methanol) [2], a predicted boiling point of 351.9±27.0 °C, and a predicted density of 1.316±0.06 g/cm³ [2]. Its computed partition coefficient (XLogP3-AA) is 0.8, indicating moderate lipophilicity, and it possesses a topological polar surface area (TPSA) of 75.3 Ų [1]. These physicochemical properties define its handling and storage requirements as a solid, bench-stable intermediate for research and development applications.

Substitution Pattern 5-Methoxy-2-nitro for targeted electronic profile
Reactive Handle Primary hydroxymethyl group enables diverse derivatization
Physical Form Solid, bench-stable intermediate for multi-step synthesis

(5-Methoxy-2-nitrophenyl)methanol: Distinguishing from Regioisomers


In the procurement of nitrobenzyl alcohol intermediates for complex synthesis, generic substitution based solely on molecular formula is a significant risk. Closely related regioisomers, such as (2-Methoxy-5-nitrophenyl)methanol (CAS 5804-49-9), share an identical molecular weight (183.16 g/mol) and formula (C8H9NO4) but differ fundamentally in the spatial orientation of their methoxy and nitro groups . This regioisomeric variation profoundly impacts electronic distribution, reactivity in electrophilic/nucleophilic aromatic substitution, and the resulting biological or physicochemical properties of downstream products. As evidenced in patent literature for DNA sequencing technologies, the specific 5-methoxy-2-nitro substitution pattern is explicitly claimed for imparting fast incorporation kinetics and rapid photocleavage in reversible terminator nucleotides, a performance profile not generalizable to other substitution patterns [1]. Therefore, selecting the correct regioisomer is not a matter of vendor preference but a strict requirement for replicating published synthetic routes and achieving the intended performance in the final application.

Target Regioisomer 5-Methoxy-2-nitro substitution; patent-reported fast kinetics for NGS terminators
Common Substitute 2-Methoxy-5-nitro regioisomer; altered electronic distribution may shift reactivity and application performance

(5-Methoxy-2-nitrophenyl)methanol: Sourcing Evidence


High-Yield Synthesis via Aldehyde Reduction

The synthesis of (5-Methoxy-2-nitrophenyl)methanol via sodium borohydride reduction of 5-methoxy-2-nitrobenzaldehyde proceeds with a high yield of 97% . This represents a more efficient and scalable route compared to the alternative reduction of 5-methoxy-2-nitrobenzoic acid using borane-THF complex, for which no comparable high yield is reported in the same literature context . The aldehyde reduction method offers advantages in terms of reagent safety and ease of workup relative to borane-THF procedures.

Synthesis Yield
Reported
97%
High isolated yield supports scalable preparation
From aldehyde reduction; comparator route lacks data
Synthetic Methodology Process Chemistry Scale-up

Purity Grade Comparison

Commercial sourcing options for (5-Methoxy-2-nitrophenyl)methanol offer distinct purity grades that directly impact downstream reaction outcomes. A 98% purity grade is available from suppliers such as MolCore and CymitQuimica (Apollo Scientific brand) , representing a higher specification compared to the 95% minimum purity grade offered by AKSci . For sensitive applications such as the synthesis of photocleavable nucleotide terminators where by-products can interfere with enzymatic incorporation or optical detection, the higher purity grade minimizes the risk of batch-to-batch variability and the need for additional purification steps.

Purity Specification
Head-to-head
98% vs 95%
Higher grade reduces pre-use purification for sensitive workflows
Commercial vendor specifications
Quality Control Analytical Chemistry Procurement

Photocleavable Terminator for DNA Sequencing

A foundational patent (US 8,889,860) explicitly claims the use of 5-methoxy-substituted nitrobenzyl groups as photocleavable terminators in DNA sequencing, highlighting their 'fast nucleotide incorporation kinetics, single-base termination, high nucleotide selectivity, and rapid terminating group cleavage' [1]. This specific substitution pattern is critical for achieving the performance metrics required in next-generation sequencing workflows. In contrast, nitrobenzyl photocages lacking the 5-methoxy group or possessing alternative substitution patterns (e.g., 2-nitrobenzyl) may exhibit slower photolysis kinetics or altered quantum yields, making them less suitable for high-throughput sequencing applications [2].

NGS Terminator Use
Class-level
Patent-claimed performance
Supports 5-methoxy pattern for photocleavable linker design
Performance not quantified; regioisomer-specific inference
DNA Sequencing Next-Generation Sequencing (NGS) Nucleic Acid Chemistry

(5-Methoxy-2-nitrophenyl)methanol: Application Scenarios


Reversible Terminator Nucleotides for NGS

Based on explicit patent claims, (5-Methoxy-2-nitrophenyl)methanol serves as a key precursor for synthesizing 5-methoxy-substituted nitrobenzyl-based photocleavable groups. These groups are attached to 3′-OH unblocked nucleotides, enabling their use as fast, reversible terminators in DNA sequencing-by-synthesis (SBS). The claimed performance characteristics—fast incorporation kinetics, single-base termination, high selectivity, and rapid photocleavage—are directly attributed to the specific 5-methoxy substitution pattern [1]. Procuring the high-purity (98%) grade of this alcohol ensures the fidelity of the resulting nucleotide analogs, which are critical for accurate base-calling and high-throughput NGS workflows .

Primary Hydroxyl Derivatization

The primary hydroxymethyl (-CH2OH) group of (5-Methoxy-2-nitrophenyl)methanol provides a versatile site for further functionalization, such as conversion to benzyl halides (e.g., 5-methoxy-2-nitrobenzyl chloride) or mesylates/tosylates for nucleophilic substitution reactions . The high synthetic yield (97%) reported for its preparation from the corresponding aldehyde makes it an economically viable starting material for generating diverse compound libraries or advanced intermediates in medicinal chemistry programs .

Redox Cascade Precursor for Natural Products

As demonstrated in the total synthesis of iheyamine A, a derivative of (5-Methoxy-2-nitrophenyl)methanol—specifically (5-methoxy-2-nitrophenyl)-glyoxal—can participate in a Pictet-Spengler/redox-mediated cyclization cascade. This reaction sequence, which involves an in-situ reduction of the nitro group, yields the complex natural product in a respectable 52% yield [2]. This highlights the utility of the 5-methoxy-2-nitrophenyl framework as a privileged scaffold that can undergo chemoselective transformations in complex synthetic settings.

Application
Selection Property
Validation Focus
Photocleavable NGS terminators
5-Methoxy-2-nitro regioisomer purity
Incorporation and cleavage kinetics in SBS
Benzyl halide or mesylate synthesis
Reactive primary alcohol handle
Conversion efficiency and intermediate stability
Iheyamine A total synthesis
Nitro group reducibility in cascade
Chemoselectivity and overall yield

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